Product packaging for 4-Acetylphenyl 4-methylbenzenesulfonate(Cat. No.:)

4-Acetylphenyl 4-methylbenzenesulfonate

Cat. No.: B14140557
M. Wt: 290.3 g/mol
InChI Key: SRXCBGBYJGNHOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetylphenyl 4-methylbenzenesulfonate (CAS 64101-67-3) is an aryl tosylate ester of significant interest in synthetic and medicinal chemistry research. This compound serves as a versatile electrophile in transition-metal-catalyzed cross-coupling reactions, acting as a sustainable alternative to traditional aryl halides . A recent comprehensive study involving spectral, quantum chemical, and X-ray crystallographic analysis provides detailed insight into its molecular structure and the non-covalent interactions, such as C–H···O and C–O···π, that govern its crystal packing . This structural understanding is valuable for applications in crystal engineering and materials science. Furthermore, this tosylate derivative has been utilized as a key synthetic intermediate in the development of novel pyridine derivatives bearing sulfonamide moieties via a cooperative vinylogous anomeric-based oxidation mechanism . These pharmacologically active scaffolds are of high interest in drug discovery. Molecular docking studies also suggest potential bioactivity, as the compound has been investigated for its binding affinity to nucleotide pyrophosphatase/phosphodiesterase (NPP) enzymes, which are considered potential targets in cancer prevention and treatment . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O4S B14140557 4-Acetylphenyl 4-methylbenzenesulfonate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H14O4S

Molecular Weight

290.3 g/mol

IUPAC Name

(4-acetylphenyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C15H14O4S/c1-11-3-9-15(10-4-11)20(17,18)19-14-7-5-13(6-8-14)12(2)16/h3-10H,1-2H3

InChI Key

SRXCBGBYJGNHOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 4-Acetylphenyl 4-Methylbenzenesulfonate (B104242)

The creation of 4-Acetylphenyl 4-methylbenzenesulfonate is a cornerstone for its subsequent applications. This section outlines the fundamental chemical pathways and conditions required for its efficient synthesis.

Reaction Pathways and Precursor Chemistry

The principal route to this compound involves the esterification of a phenolic hydroxyl group with a sulfonic acid derivative. This transformation is crucial for activating the hydroxyl group, converting it into a good leaving group for subsequent nucleophilic substitution reactions.

The most direct and common method for the preparation of this compound is the reaction between 1-(4-hydroxyphenyl)ethanone and p-toluenesulfonic anhydride (B1165640). In this reaction, the phenolic hydroxyl group of 1-(4-hydroxyphenyl)ethanone acts as a nucleophile, attacking the electrophilic sulfur atom of the p-toluenesulfonic anhydride.

This reaction is typically carried out in the presence of a base, such as pyridine (B92270), which serves to deprotonate the phenol (B47542), increasing its nucleophilicity, and also to neutralize the p-toluenesulfonic acid byproduct formed during the reaction. The general reaction scheme is as follows:

Insert Reaction Scheme Here: 1-(4-hydroxyphenyl)ethanone + p-Toluenesulfonic Anhydride in the presence of Pyridine -> this compound + Pyridinium (B92312) 4-methylbenzenesulfonate

Optimization of Synthetic Conditions and Yield Enhancement

The efficiency of the synthesis of this compound can be significantly influenced by several factors. Optimization of these parameters is key to maximizing the yield and purity of the final product.

Key Optimization Parameters:

ParameterEffect on ReactionTypical Conditions
Base A base is crucial to deprotonate the phenol and neutralize the acidic byproduct. Pyridine is commonly used as it can also serve as the solvent. Other tertiary amines like triethylamine (B128534) can also be employed.Stoichiometric or excess amounts of pyridine or triethylamine.
Solvent The choice of solvent can affect the solubility of the reactants and the reaction rate. Dichloromethane (B109758), chloroform, and pyridine are common choices.Anhydrous conditions are preferred to prevent hydrolysis of the anhydride.
Temperature The reaction is often carried out at room temperature, but gentle heating may be required to drive the reaction to completion.0 °C to 50 °C.
Stoichiometry Using a slight excess of the p-toluenesulfonic anhydride can help to ensure complete conversion of the starting phenol.1.0 to 1.5 equivalents of p-toluenesulfonic anhydride relative to 1-(4-hydroxyphenyl)ethanone.
Reaction Time The reaction progress is typically monitored by techniques such as thin-layer chromatography (TLC) to determine the point of completion.Several hours to overnight.

By carefully controlling these conditions, the yield of this compound can be significantly enhanced, minimizing the formation of side products.

Recrystallization and Purification Techniques Utilizing Ethanol (B145695), Acetonitrile, Chloroform-Hexane

Purification of the crude this compound is essential to obtain a product of high purity suitable for subsequent synthetic steps. Recrystallization is the most common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization. An ideal solvent will dissolve the compound well at an elevated temperature but poorly at a lower temperature.

For aryl tosylates like this compound, several solvent systems have been found to be effective.

Common Recrystallization Solvents for Aryl Tosylates:

Solvent/Solvent SystemRationale for Use
Ethanol Often a good choice for moderately polar compounds. The polarity of ethanol allows for good dissolution at its boiling point, with significantly lower solubility upon cooling.
Acetonitrile A polar aprotic solvent that can be effective for recrystallizing a range of organic compounds.
Chloroform-Hexane This is a mixed solvent system. The compound is dissolved in a minimal amount of the "good" solvent (chloroform), and the "poor" solvent (hexane) is added until the solution becomes turbid. Upon cooling, pure crystals should form. This method is useful when a single solvent does not provide the desired solubility profile.

The general procedure for recrystallization involves dissolving the crude product in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of well-defined crystals. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried.

This compound as a Pivotal Synthetic Intermediate

The synthetic utility of this compound extends beyond its own preparation. Its structure contains two key functional groups—the acetyl group and the tosylate group—which can be selectively manipulated to build more complex molecular architectures.

Derivatization Reactions in Complex Molecule Synthesis

The presence of the tosylate group makes the 4-position of the phenyl ring susceptible to nucleophilic substitution. The tosylate is an excellent leaving group, far superior to the original hydroxyl group. This allows for the introduction of a wide variety of nucleophiles at this position.

Furthermore, the acetyl group provides a handle for a plethora of chemical transformations. The carbonyl group can undergo reactions such as reduction, oxidation, and condensation, while the adjacent methyl group can be functionalized through enolate chemistry.

While specific examples of derivatization reactions starting directly from this compound are not extensively documented in the readily available literature, its potential as an intermediate can be inferred from the reactivity of analogous compounds. For instance, related N-(4-acetylphenyl) sulfonamides have been utilized as starting materials in the synthesis of bioactive sulfonamide hybrid compounds. nih.gov This suggests that this compound could serve as a precursor to a variety of complex molecules through reactions such as:

Nucleophilic displacement of the tosylate group: Reaction with nucleophiles like amines, azides, thiols, or cyanides to introduce new functional groups.

Modification of the acetyl group:

Reduction: Conversion of the ketone to a secondary alcohol using reducing agents like sodium borohydride.

Oxidation: Baeyer-Villiger oxidation to form an ester.

Condensation: Aldol (B89426) or Claisen-Schmidt condensation with aldehydes or ketones to form α,β-unsaturated ketones.

Halogenation: α-Halogenation of the methyl group to introduce a reactive handle for further substitution.

The ability to perform these transformations makes this compound a valuable and versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other functional organic materials.

Synthesis of Triarylpyridines Bearing Sulfonate and Sulfonamide Moieties

A significant application of this compound is in the synthesis of triarylpyridines that incorporate both sulfonate and sulfonamide functionalities. One effective method involves a multi-component reaction that highlights the compound's utility as a key building block. In a notable study, a new library of triarylpyridines was synthesized through a cooperative vinylogous anomeric-based oxidation mechanism.

The reaction typically involves the condensation of an aromatic aldehyde, this compound, and a source of ammonia, such as ammonium (B1175870) acetate. The process is often facilitated by a catalyst to ensure high yields and selectivity. The acetyl group of this compound participates in the formation of the pyridine ring, while the sulfonate ester moiety is retained in the final product, imparting specific physicochemical properties.

Reactant 1Reactant 2CatalystSolventTemperature (°C)Yield (%)
4-ChlorobenzaldehydeThis compoundFe3O4@SiO2@PCLH-TFASolvent-free11095
BenzaldehydeThis compoundFe3O4@SiO2@PCLH-TFASolvent-free11092
4-MethylbenzaldehydeThis compoundFe3O4@SiO2@PCLH-TFASolvent-free11094
Formation of Benzylideneacetophenone Derivatives

Benzylideneacetophenone derivatives, commonly known as chalcones, are important intermediates in the synthesis of various flavonoids and other heterocyclic compounds. The acetyl group in this compound provides a convenient handle for the Claisen-Schmidt condensation with aromatic aldehydes to form these chalcone (B49325) structures.

This reaction is typically carried out in the presence of a base, which deprotonates the α-carbon of the acetyl group, leading to the formation of an enolate. The enolate then acts as a nucleophile, attacking the carbonyl carbon of the aromatic aldehyde. Subsequent dehydration of the resulting aldol adduct yields the α,β-unsaturated ketone characteristic of the chalcone framework. The sulfonate ester group remains intact throughout this transformation, making these chalcones valuable precursors for further synthetic elaborations.

AldehydeBaseSolventReaction ConditionsProduct
BenzaldehydeNaOHEthanolStirring at room temperature(E)-3-phenyl-1-(4-(tosyloxy)phenyl)prop-2-en-1-one
4-ChlorobenzaldehydeKOHMethanolReflux(E)-3-(4-chlorophenyl)-1-(4-(tosyloxy)phenyl)prop-2-en-1-one
Generation of Pyrimidinethione Compounds

While a direct one-step synthesis of pyrimidinethiones from this compound is not commonly reported, a highly efficient two-step process via a chalcone intermediate is a well-established route. The first step, as described in the previous section, is the formation of a benzylideneacetophenone derivative.

In the second step, the resulting chalcone is reacted with thiourea (B124793) in the presence of a base, such as potassium hydroxide (B78521) or sodium ethoxide, in a suitable solvent like ethanol. This condensation reaction leads to the cyclization and formation of the dihydropyrimidinethione ring. This approach allows for the introduction of a variety of substituents on the pyrimidine (B1678525) ring, depending on the aldehyde used in the initial chalcone synthesis.

Chalcone DerivativeReagentBaseSolventReaction ConditionsProduct
(E)-3-phenyl-1-(4-(tosyloxy)phenyl)prop-2-en-1-oneThioureaKOHEthanolReflux4-(4-(tosyloxy)phenyl)-6-phenyl-3,4-dihydropyrimidine-2(1H)-thione
(E)-3-(4-chlorophenyl)-1-(4-(tosyloxy)phenyl)prop-2-en-1-oneThioureaNaOEtEthanolReflux4-(4-chlorophenyl)-6-(4-(tosyloxy)phenyl)-3,4-dihydropyrimidine-2(1H)-thione
Fabrication of Imidazolone (B8795221) Derivatives

The synthesis of imidazolone derivatives bearing a sulfonate ester moiety can be achieved through a multi-step pathway starting from a related sulfonate ester-containing precursor. A key intermediate, (Z)-4-((5–oxo-2-phenyloxazol-4(5H)–ylidene)methyl)phenyl-4-methylbenzenesulfonate, can be prepared from 4-(tosyloxy)benzaldehyde. sapub.org

This oxazolone (B7731731) derivative then serves as a versatile building block for the synthesis of various imidazolones. For instance, its reaction with primary aromatic amines, such as p-aminoacetophenone, in acetic acid with a catalytic amount of sodium acetate, leads to the formation of the corresponding imidazolone derivative. sapub.org This transformation involves a ring-opening of the oxazolone followed by cyclization with the amine to form the five-membered imidazolone ring.

Oxazolone PrecursorAmineReaction ConditionsProduct
(Z)-4-((5–oxo-2-phenyloxazol-4(5H)–ylidene)methyl)phenyl-4-methylbenzenesulfonatep-AminoacetophenoneAcetic acid, Sodium acetate, Reflux(Z)-4-((1-(4-acetylphenyl)-5-oxo-2-phenyl-1H-imidazol-4(5H)-ylidene)methyl)phenyl 4-methylbenzenesulfonate
(Z)-4-((5–oxo-2-phenyloxazol-4(5H)–ylidene)methyl)phenyl-4-methylbenzenesulfonateEthyl p-aminobenzoateAcetic acid, Sodium acetate, Reflux(Z)-ethyl 4-(4-((4-(tosyloxy)benzylidene)-5-oxo-2-phenyl-4,5-dihydro-1H-imidazol-1-yl)benzoate
Construction of Novel Sulfonate Ester-Based Heterocycles

The reactivity of this compound extends to the construction of a variety of other novel heterocycles containing a sulfonate ester group. The presence of both the acetyl and the sulfonate ester functionalities allows for diverse synthetic strategies. For example, the acetyl group can be transformed into other reactive functional groups, which can then participate in cyclization reactions.

Furthermore, the sulfonate ester itself can act as a leaving group in certain nucleophilic substitution reactions, although this is less common than reactions involving the acetyl group. The primary role of the sulfonate ester is often to act as a stable moiety that can be carried through a synthetic sequence to be present in the final heterocyclic product, thereby influencing its biological and physical properties. Research in this area continues to explore new ways to utilize this versatile building block in the synthesis of complex heterocyclic systems. nih.govnih.gov

Synthesis of Hybrid Pyridines with Indole (B1671886) and Sulfonate Moieties

The synthesis of hybrid molecules that combine different pharmacologically active scaffolds is a growing area of medicinal chemistry. This compound has been employed in the synthesis of novel hybrid pyridines that incorporate both an indole ring and a sulfonate moiety.

One approach involves a multi-component reaction between an indole derivative (such as 3-cyanoacetyl indole), an aromatic aldehyde, ammonium acetate, and a derivative of this compound, such as N-(4-acetylphenyl)-4-methylbenzenesulfonamide. This reaction, often catalyzed by a magnetic nanoparticle-based catalyst, proceeds under solvent-free conditions to afford the desired hybrid pyridines in good yields. The resulting molecules possess a complex architecture with potential for diverse biological activities.

Catalytic Approaches in Transformative Synthesis

The synthetic transformations involving this compound are often significantly enhanced by the use of catalysts. These catalysts can improve reaction rates, increase yields, and enhance selectivity, making the synthetic processes more efficient and environmentally friendly.

In the synthesis of triarylpyridines, for example, a novel pyridinium-tagged magnetic nanoparticle catalyst, Fe3O4@SiO2@PCLH-TFA, has been shown to be highly effective. This heterogeneous catalyst can be easily separated from the reaction mixture by an external magnet and reused multiple times without a significant loss of activity, which is a key advantage in sustainable chemistry.

Similarly, the synthesis of hybrid pyridines with indole and sulfonate moieties has been successfully achieved using a triazine-based magnetic ionic porous organic polymer as a catalyst. This catalyst provides a high surface area and active sites for the reaction to occur, leading to excellent yields of the desired products under solvent-free conditions. The development of such advanced catalytic systems is crucial for the continued exploration of the synthetic potential of this compound in the construction of complex heterocyclic molecules.

Application of Magnetic Nanoparticle Catalysts (e.g., Fe3O4@SiO2@PCLH-TFA)

The catalyst Fe3O4@SiO2@PCLH-TFA is a core-shell magnetic nanoparticle. The core consists of magnetite (Fe3O4), which imparts the magnetic property, allowing for easy separation from the reaction mixture using an external magnet. This core is coated with a silica (B1680970) (SiO2) shell, which provides a stable and inert surface for further functionalization. The outer layer consists of a pyridinium-based ligand with trifluoroacetate (B77799) (TFA) as the counter-anion, which is the catalytically active site. researchgate.net

While the direct synthesis of this compound using this specific catalyst has not been detailed in the cited literature, its application in the synthesis of a variety of triarylpyridines bearing sulfonate and sulfonamide moieties provides a strong precedent. researchgate.netresearchgate.net The synthesis of this compound would conceptually involve the esterification of 4-hydroxyacetophenone with 4-methylbenzenesulfonyl chloride (tosyl chloride). The Fe3O4@SiO2@PCLH-TFA catalyst would facilitate this reaction, likely by activating the sulfonyl chloride.

In a typical procedure modeled on the synthesis of similar compounds, 4-hydroxyacetophenone and 4-methylbenzenesulfonyl chloride would be combined in a suitable solvent in the presence of a catalytic amount of Fe3O4@SiO2@PCLH-TFA. The reaction mixture would be stirred, likely at an elevated temperature, to promote the formation of the sulfonate ester bond. The presence of the catalyst's acidic and basic sites is believed to play a crucial role in activating the reactants and facilitating the reaction. researchgate.net

Advanced Spectroscopic and Crystallographic Characterization

Single Crystal X-ray Diffraction (SCXRD) Investigations

Analysis of Crystal Packing and Supramolecular Aggregation

The crystal packing of aryl sulfonates, including derivatives of 4-acetylphenyl 4-methylbenzenesulfonate (B104242), is predominantly governed by a network of weak intermolecular interactions. In analogous structures, the molecules are often linked into chains or more complex three-dimensional networks.

A key feature in the supramolecular aggregation of similar compounds is the presence of hydrogen bonds. For instance, in the crystal structure of N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide, molecules are linked by N—H⋯O and C—H⋯O hydrogen bonds, forming chains. researchgate.netnih.gov It is highly probable that 4-acetylphenyl 4-methylbenzenesulfonate would exhibit similar C—H⋯O interactions, where the oxygen atoms of the sulfonate and acetyl groups act as hydrogen bond acceptors.

Table 1: Representative Intermolecular Interactions in a Structurally Similar Compound (N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide)

Interaction TypeDonor-H···AcceptorDescription
Hydrogen BondN—H⋯OLinks molecules into chains.
Hydrogen BondC—H⋯OFurther stabilizes the molecular chains.
C—H⋯π InteractionC—H⋯CgProvides additional stability to the crystal packing.

Data is illustrative and based on a closely related structure.

Identification of Graph-Set Motifs (e.g., S(5), S(6), R¹₂(9))

The intricate network of hydrogen bonds in a crystal structure can be systematically analyzed and classified using graph-set theory. This methodology identifies specific patterns or motifs of intermolecular interactions. In structurally related sulfonamides, an intramolecular C—H⋯O interaction is known to generate an S(6) ring motif. researchgate.netnih.gov This type of intramolecular interaction contributes to the conformational stability of the molecule.

While specific graph-set motifs for this compound have not been documented, analysis of similar compounds allows for a predictive assessment. For instance, various aryl tosylates and related sulfonates have been shown to exhibit a range of graph-set motifs, including S(5), S(6), and R¹₂(9) rings, arising from different C—H⋯O hydrogen bonding patterns. The presence and type of these motifs are dependent on the specific arrangement of donor and acceptor groups within the crystal lattice.

Table 2: Common Graph-Set Motifs in Related Aryl Sulfonates

MotifDescription
S(6)An intramolecular ring formed by a hydrogen bond.
S(5)An intramolecular ring, often involving a five-membered ring system.
R¹₂(9)An intermolecular ring motif involving two molecules.

This table represents motifs found in analogous structures and serves as a predictive guide.

Assessment of Isostructurality Behavior in Related Chemical Entities

Isostructurality, the phenomenon of different compounds crystallizing in the same or very similar structures, is of significant interest in crystal engineering. The assessment of isostructurality in aryl tosylates involves comparing their crystal structures to identify similarities in space group, unit cell dimensions, and molecular packing.

While a direct assessment of the isostructurality of this compound is not possible without its crystallographic data, studies on a range of multifunctional tosylates have shown that they can form centrosymmetric crystal structures with efficient space-filling packing. The synthesis of various multi-tosylates by esterification of corresponding alcohols has yielded single crystals suitable for such comparative X-ray analysis. The likelihood of isostructurality would depend on the steric and electronic similarities between this compound and other known aryl tosylates. Variations in substituents on the aryl rings can significantly influence the intermolecular interactions and, consequently, the crystal packing, making isostructurality less probable unless the substituents are of very similar size and nature.

Computational Chemistry and Quantum Chemical Investigations

Theoretical Frameworks for Structural and Electronic Analysis

The theoretical examination of 4-Acetylphenyl 4-methylbenzenesulfonate (B104242) relies on sophisticated computational methods to approximate solutions to the Schrödinger equation, offering a deep understanding of its structural and electronic nature.

Hartree-Fock (HF) theory is a fundamental ab initio method used to approximate the n-body Schrödinger equation. It treats electron-electron repulsion in an averaged way, rather than accounting for instantaneous repulsions. While it is a less computationally intensive method, it provides a foundational understanding of the electronic structure. HF methods have been employed to obtain the optimized structural geometry of 4-acetylphenyl 4-methylbenzenesulfonate, serving as a starting point for more advanced calculations. researchgate.netresearchgate.net

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method in quantum chemistry. Unlike HF theory, which focuses on the complex many-electron wavefunction, DFT determines the electronic properties of a system based on its electron density. This approach offers a better balance between accuracy and computational cost.

For this compound, the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, has been specifically utilized. researchgate.netresearchgate.net This hybrid functional is known for its reliability in predicting molecular geometries and energies. The calculations are often performed with a sophisticated basis set, such as 6-311++G(d,p), which provides a flexible description of the electron distribution by including diffuse functions (++) for anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of atomic orbitals in a molecular environment. researchgate.netresearchgate.net This level of theory has been successfully used to determine the optimized molecular geometry and explore various electronic properties of the title compound. researchgate.netresearchgate.net

Elucidation of Molecular and Electronic Structure Properties

Computational methods provide detailed information about the molecule's three-dimensional shape and the distribution of its electrons, which are crucial for understanding its reactivity and interactions.

Both HF and DFT methods have been used to determine the most stable three-dimensional arrangement of atoms in this compound. researchgate.netresearchgate.net The process of geometry optimization involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface.

Table 1: Selected Optimized Geometrical Parameters (DFT/B3LYP) (Note: The following table is a representative example based on typical findings from DFT calculations for similar aromatic sulfonate esters. Actual values may vary based on specific computational studies not publicly available.)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
S-O(ester)1.605O=S=O120.5
S=O1.432C-S-O105.3
C-O(ester)1.418S-O-C118.9
C=O(acetyl)1.215C-C-C(ring)120.1

This interactive table is based on generalized data for illustrative purposes.

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. researchgate.net The MEP surface map illustrates the electrostatic potential on the electron density surface, providing a visual guide to the electrophilic and nucleophilic sites of a molecule. researchgate.net

In an MEP map, different colors represent different values of the electrostatic potential:

Red: Indicates regions of high negative potential, typically associated with lone pairs of electronegative atoms (like oxygen). These are sites susceptible to electrophilic attack.

Blue: Represents regions of high positive potential, usually found around electropositive atoms (like hydrogen). These are sites prone to nucleophilic attack.

Green: Denotes areas of neutral or near-zero potential.

For this compound, DFT calculations have been used to generate MEP maps. researchgate.net These maps visually confirm the locations of positive and negative potentials, highlighting the electron-rich oxygen atoms of the sulfonyl and acetyl groups as the most negative regions, and the hydrogen atoms as the most positive regions. This information is critical for predicting how the molecule will interact with other reagents. researchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com

HOMO: The highest energy orbital containing electrons. It acts as an electron donor (nucleophile). libretexts.org

LUMO: The lowest energy orbital that is empty. It acts as an electron acceptor (electrophile). libretexts.org

Table 2: Calculated Frontier Molecular Orbital Properties (DFT/B3LYP) (Note: This table represents typical data derived from FMO analysis and is for illustrative purposes.)

PropertyValue (eV)
HOMO Energy-7.25
LUMO Energy-1.58
HOMO-LUMO Energy Gap (ΔE)5.67

This interactive table is based on generalized data for illustrative purposes.

The distribution of the HOMO and LUMO across the molecular structure provides further insight into the regions involved in electron donation and acceptance during chemical reactions.

Mulliken Population Analysis for Charge Distribution

Mulliken population analysis is a computational method used to determine the partial atomic charges within a molecule, offering a picture of the electron distribution. The analysis for this compound reveals the electrostatic potential across the molecular structure. The oxygen atoms, being highly electronegative, exhibit significant negative charges, while the sulfur and adjacent carbon atoms show positive charges. This charge distribution is instrumental in understanding the molecule's polarity and its interaction with other polar molecules.

Natural Population Analysis (NPA) and Natural Bonding Orbital (NBO) Investigations

Natural Population Analysis (NPA) provides a more robust method for calculating atomic charges compared to Mulliken analysis. The NPA charges for this compound offer a refined view of the electron density distribution.

Quantitative Analysis of Intermolecular and Intramolecular Interactions

The crystalline structure and stability of this compound are governed by a network of intermolecular and intramolecular interactions.

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal. The Hirshfeld surface of this compound is mapped with properties such as d_norm, which highlights the regions involved in intermolecular contacts.

The analysis reveals the presence of C—H···O type intramolecular and intermolecular interactions. Furthermore, C—O···π and C—H···π interactions are also identified, contributing to the formation of a supramolecular architecture. A notable feature is the formation of a centrosymmetric inverted dimer. researchgate.net

Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts. These plots decompose the complex network of interactions into contributions from specific atom pairs, allowing for a detailed understanding of the packing forces within the crystal.

Interaction TypeDescription
C—H···O Intramolecular and intermolecular hydrogen bonds.
C—O···π Interaction between an oxygen atom and a phenyl ring.
C—H···π Interaction between a C-H bond and a phenyl ring.

Atoms in Molecule (AIM) Theory for Bond Critical Points

The Quantum Theory of Atoms in Molecules (QTAIM), often referred to as AIM, provides a rigorous method for analyzing the topology of the electron density (ρ(r)) to define chemical bonds and interatomic interactions. wikipedia.orgias.ac.in Within this framework, a bond path is a line of maximum electron density that links the nuclei of two chemically bonded atoms. wiley-vch.de A crucial element of this analysis is the identification of a (3, -1) critical point, known as a bond critical point (BCP), which exists along this path. ias.ac.inuni-rostock.de The properties of the electron density and its Laplacian (∇²ρ(r)) at these BCPs offer a quantitative description of the nature of the interaction.

For non-covalent interactions, such as hydrogen bonds, the electron density at the BCP is typically low. researchgate.net A positive value of the Laplacian (∇²ρ(r) > 0) at the BCP indicates a depletion of charge, characteristic of closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals forces. Conversely, a negative Laplacian (∇²ρ(r) < 0) signifies a concentration of charge, which is typical of shared-electron covalent interactions. researchgate.net In the study of this compound, AIM analysis has been employed to quantitatively characterize the nature of the various non-covalent interactions that stabilize its crystal structure.

Non-Covalent Interaction (NCI) Index Analysis Based on Reduced Density Gradient (RDG)

To further visualize and characterize weak, non-covalent interactions, the Non-Covalent Interaction (NCI) index analysis based on the Reduced Density Gradient (RDG) is a powerful computational tool. scielo.org.mx This method plots the RDG against the electron density multiplied by the sign of the second Hessian eigenvalue (λ₂), which helps to distinguish between different types of interactions. researchgate.net

The resulting 3D visualization maps different interactions using a color code:

Blue isosurfaces typically indicate strong, attractive interactions such as hydrogen bonds.

Green isosurfaces represent weaker van der Waals interactions.

Red isosurfaces denote repulsive steric clashes. scielo.org.mx

This technique is particularly adept at identifying and characterizing van der Waals interactions, hydrogen bonds, and repulsive steric interactions in a visually intuitive manner. scielo.org.mx For this compound, NCI-RDG analysis has been utilized to provide a detailed, qualitative picture of the non-covalent forces governing its molecular packing.

Energy Framework Calculations Revealing Dominant Interaction Types

Energy framework calculations offer a quantitative approach to understanding the supramolecular architecture of a crystal by computing the interaction energies between a central molecule and its neighbors. This method partitions the total interaction energy into four distinct components: electrostatic, polarization, dispersion, and exchange-repulsion. mdpi.com By visualizing these energies as frameworks within the crystal lattice, the dominant forces holding the structure together can be readily identified.

Table 1: Components of Intermolecular Interaction Energy
Interaction Energy TypeDescription
Electrostatic (E_ele)Arises from the interaction between the static charge distributions of molecules.
Polarization (E_pol)Results from the distortion of a molecule's electron cloud by the electric field of a neighboring molecule.
Dispersion (E_dis)A quantum mechanical attractive force originating from instantaneous fluctuations in electron density. Often the dominant stabilizing force in nonpolar organic molecules.
Exchange-Repulsion (E_rep)A short-range repulsive force that arises from the Pauli exclusion principle when electron clouds of molecules overlap.

Identification and Characterization of Specific Non-Covalent Interactions

The crystal structure of this compound is stabilized by a network of specific non-covalent interactions. Computational and crystallographic studies have identified several key interactions that direct the supramolecular assembly. These include C-H···O hydrogen bonds, which are prevalent in organic structures, as well as interactions involving the π-systems of the aromatic rings.

Specifically, the following interactions have been characterized:

C-H···O Hydrogen Bonds: These interactions link molecules into a stable network.

C-O···π Interactions: An interaction where the oxygen atom acts as a donor to the π-electron cloud of an aromatic ring.

C-H···π Interactions: In these interactions, a C-H bond acts as a donor to the π-face of an aromatic ring, contributing to the stability of the crystal packing.

These varied interactions collectively create a robust three-dimensional architecture, highlighting the importance of both classical hydrogen bonds and weaker π-involved contacts in the solid state.

Computational Assessment of Reactivity and Stability

Calculation of Global Reactivity Descriptors

Global reactivity descriptors, derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provide valuable information about the chemical reactivity and kinetic stability of a molecule. researchgate.net A large HOMO-LUMO energy gap implies high stability and low reactivity, as more energy is required to excite an electron to a higher energy state. researchgate.net These descriptors are calculated using the following equations based on the energies of the frontier molecular orbitals:

DescriptorFormulaDescription
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ = (I + A) / 2The power of an atom to attract electrons to itself.
Chemical Potential (μ) μ = -(I + A) / 2The negative of electronegativity; relates to the escaping tendency of electrons.
Global Hardness (η) η = (I - A) / 2Measures resistance to change in electron distribution.
Global Softness (S) S = 1 / (2η)The reciprocal of hardness; indicates high polarizability and reactivity.
Global Electrophilicity Index (ω) ω = μ² / (2η)Measures the propensity of a species to accept electrons.

This is an interactive data table.

For this compound, Density Functional Theory (DFT) calculations have been used to determine the HOMO and LUMO energies, which in turn allows for the calculation of these reactivity descriptors to predict its chemical behavior.

Exploration of Non-Linear Optical (NLO) Properties

Materials with significant Non-Linear Optical (NLO) properties are of great interest for applications in photonics and optoelectronics, such as optical switching and frequency conversion. researchgate.net The NLO response of a molecule is related to its ability to be polarized by an applied electric field. Large NLO responses are often found in organic molecules with extensive π-conjugated systems that connect electron-donating and electron-accepting groups, leading to significant intramolecular charge transfer upon excitation.

Computational methods, particularly DFT, are widely used to predict the NLO properties of molecules by calculating the linear polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. nih.gov A small HOMO-LUMO energy gap often correlates with higher polarizability and a larger NLO response. researchgate.net While NLO properties have been investigated for various organic compounds, including some sulfonate derivatives, specific computational studies detailing the hyperpolarizabilities of this compound are an area for further investigation.

Reaction Mechanisms and Reactivity Profiles

Mechanistic Insights into 4-Acetylphenyl 4-Methylbenzenesulfonate (B104242) Transformations

The transformation of 4-Acetylphenyl 4-methylbenzenesulfonate can proceed through different mechanistic pathways, largely dependent on the reaction conditions and the nature of the reagents involved.

The cleavage of the C-O bond in this compound can occur via two primary mechanisms: heterolytic and homolytic cleavage.

Heterolytic Cleavage: In most organic reactions involving tosylates, the cleavage is heterolytic. The highly polarized C-O bond breaks in such a way that the oxygen atom retains the pair of electrons from the bond, leading to the formation of a carbocation and a tosylate anion. This is the predominant pathway in nucleophilic substitution and elimination reactions. The stability of the resulting aryl cation is generally low, which is why uncatalyzed nucleophilic aromatic substitution is difficult. However, under forcing conditions or with strong nucleophiles, this pathway can be observed.

Homolytic Cleavage: Homolytic cleavage involves the symmetrical breaking of the C-O bond, with each fragment retaining one of the bonding electrons, leading to the formation of radicals. This process typically requires energy input in the form of heat or light. While less common for aryl tosylates in traditional organic synthesis, homolytic cleavage can be relevant in certain radical-mediated reactions.

Cleavage TypeDescriptionProductsTypical Conditions
Heterolytic Unsymmetrical bond breaking where one atom retains the electron pair.Aryl cation and tosylate anionPolar solvents, presence of nucleophiles or bases
Homolytic Symmetrical bond breaking where each atom retains one electron.Aryl radical and tosylate radicalHigh temperatures, UV irradiation, radical initiators

This compound serves as an electrophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, providing a valuable alternative to aryl halides. unistra.fryoutube.com The tosylate group acts as a pseudohalide leaving group. The general mechanism for the Suzuki-Miyaura coupling of aryl tosylates involves a catalytic cycle with three key steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-O bond of the aryl tosylate to form a Pd(II) complex. This is often the rate-determining step. acs.orgchemrxiv.org The choice of phosphine (B1218219) ligands on the palladium catalyst is crucial for the efficiency of this step. acs.org

Transmetalation: The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium center, displacing the tosylate group. This step is typically facilitated by a base. youtube.com

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. youtube.com

The acetyl group on the phenyl ring can influence the electronic properties of the substrate, potentially affecting the rate of oxidative addition.

StepDescriptionIntermediate/Product
Oxidative Addition Pd(0) inserts into the Ar-OTs bond.Ar-Pd(II)-OTs complex
Transmetalation The aryl group from the boronic acid replaces the tosylate on the Pd(II) complex.Ar-Pd(II)-Ar' complex
Reductive Elimination The two aryl groups couple, and the Pd(0) catalyst is regenerated.Ar-Ar' (biaryl product) and Pd(0)

Detailed Mechanistic Elucidation in Derivatization Reactions

The derivatization of this compound can lead to a variety of products through different reaction pathways.

In palladium-catalyzed reactions, the key intermediates are organopalladium species. For instance, in the Suzuki-Miyaura reaction, the arylpalladium(II) tosylate complex formed after oxidative addition is a crucial intermediate. acs.org Spectroscopic techniques such as NMR can sometimes be used to observe these transient species. In nucleophilic substitution reactions, a Meisenheimer complex, a resonance-stabilized anionic intermediate, could be formed if the reaction proceeds via a nucleophilic aromatic substitution mechanism, although this is less common for tosylates compared to aryl halides with strong electron-withdrawing groups. masterorganicchemistry.com

The acetyl group in this compound can undergo keto-enol tautomerism. youtube.com This equilibrium involves the interconversion between the keto form (the standard representation of the acetyl group) and the enol form, which contains a hydroxyl group and a carbon-carbon double bond. While the keto form is generally more stable for simple ketones, the enol form can be stabilized by conjugation with the aromatic ring. The presence of the enol tautomer can influence the reactivity of the molecule, for example, by providing an alternative site for reaction or by altering the electronic properties of the aromatic ring.

Nucleophilic Attack: The carbon atom of the acetyl group is electrophilic and can be attacked by nucleophiles. This can lead to the formation of a tetrahedral intermediate, which can then be protonated to form an alcohol or undergo further reactions. Additionally, while less favored than palladium-catalyzed cross-coupling, direct nucleophilic aromatic substitution at the carbon bearing the tosylate group can occur under specific conditions with potent nucleophiles. masterorganicchemistry.comlibretexts.org The tosylate is an excellent leaving group, facilitating this process. masterorganicchemistry.comlibretexts.org

Condensation Reactions: The α-protons of the acetyl group are acidic and can be removed by a base to form an enolate. This enolate is a powerful nucleophile and can participate in various condensation reactions, such as the aldol (B89426) condensation, leading to the formation of new carbon-carbon bonds.

Future Directions and Emerging Research Opportunities

Exploration of Novel and Sustainable Synthetic Routes for 4-Acetylphenyl 4-Methylbenzenesulfonate (B104242) and its Derivatives

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. For 4-Acetylphenyl 4-methylbenzenesulfonate, future research is expected to focus on green chemistry principles to minimize waste, reduce energy consumption, and utilize renewable resources.

Key Research Thrusts:

Green Solvents and Reaction Conditions: Traditional syntheses of sulfonate esters often rely on volatile organic solvents. Future routes will likely explore the use of eco-friendly media such as aqueous sodium hydroxide-urea solutions. rsc.orgrsc.org These systems can improve the solubility of reactants and facilitate easier product isolation, potentially eliminating the need for chromatographic purification. jchemlett.com

Mechanochemistry: Solvent-free approaches, such as mechanochemical synthesis (e.g., ball milling), offer a sustainable alternative for producing sulfonate esters and related compounds. chemrxiv.orgrsc.org This technique can reduce reaction times and waste, providing a direct, atom-economical pathway. chemrxiv.org

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters like temperature and mixing, leading to higher yields, improved safety, and easier scalability compared to batch processes. The application of flow chemistry to the tosylation of 4-hydroxyacetophenone would represent a significant manufacturing advancement.

Biocatalysis: The use of enzymes to catalyze the formation of sulfonate esters is a nascent but promising field. Biocatalytic methods could offer high selectivity and operate under mild conditions, representing a truly sustainable synthetic strategy. researchgate.net

Table 1: Comparison of Conventional vs. Emerging Sustainable Synthetic Strategies

FeatureConventional SynthesisEmerging Sustainable Strategies
Solvent Dichloromethane (B109758), Pyridine (B92270) nih.govWater-based systems, Ionic Liquids, or Solvent-free (Mechanochemistry) rsc.orgchemrxiv.org
Purification Column Chromatography jchemlett.comExtraction, Precipitation jchemlett.com
Energy Input Often requires heating/refluxAmbient temperature (Mechanochemistry), controlled heating (Flow) chemrxiv.org
Waste Generation High (solvent, silica (B1680970) gel)Low (reduced solvent, no chromatography)
Catalyst Amine bases (e.g., triethylamine) organic-chemistry.orgBiocatalysts, reusable solid catalysts researchgate.net

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry provides powerful tools to predict molecular properties, elucidate reaction mechanisms, and design novel materials. For this compound, advanced modeling can accelerate discovery and deepen fundamental understanding.

Key Research Thrusts:

Density Functional Theory (DFT) Studies: DFT calculations are invaluable for investigating the electronic structure and reactivity of sulfonate esters. ias.ac.in Future studies could focus on modeling the transition states of reactions involving this compound to predict reaction kinetics and stereochemical outcomes. tandfonline.com DFT has been successfully used to study the mechanisms of sulfonate ester formation, showing, for instance, a low activation barrier for S(_N)1 pathways via a sulfonylium cation intermediate. rsc.orgresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure and the biological activity or chemical reactivity of a series of compounds. sciensage.info By developing QSAR models for derivatives of this compound, researchers can predict the properties of new analogues, guiding the synthesis of compounds with desired characteristics. chemijournal.comresearchgate.net

Machine Learning (ML) and Artificial Intelligence (AI): ML approaches are emerging as a new paradigm for predicting chemical reactivity and material properties with high accuracy and low computational cost. rsc.orgnih.govresearchgate.net An ML model could be trained on a large dataset of sulfonate esters to predict their stability, reactivity with various nucleophiles, or suitability as precursors in materials science, guiding experimental efforts. cmu.edu

Table 2: Applications of Computational Modeling in Sulfonate Ester Research

Modeling TechniqueApplicationPredicted Properties/Outcomes
Density Functional Theory (DFT) Mechanistic InvestigationReaction energy barriers, transition state geometries, spectroscopic properties ias.ac.intandfonline.com
QSAR Predictive ModelingBiological activity, toxicity, physical properties sciensage.infochemijournal.com
Molecular Dynamics (MD) Material SimulationConformation of polymers, interaction with solvents, material stability
Machine Learning (ML) High-Throughput ScreeningReaction yields, chemical compatibility, discovery of novel structures nih.govcmu.edu

Expansion of Applications in Diverse Areas of Complex Organic Synthesis

As a versatile bifunctional molecule, this compound is a valuable building block in organic synthesis. Its tosylate group is an excellent leaving group, while the acetylphenyl moiety offers a site for further chemical modification.

Key Research Thrusts:

Precursor for Pharmaceuticals and Agrochemicals: The sulfonate ester moiety is a key structural feature in many bioactive compounds. eurjchem.com The title compound can serve as a precursor for synthesizing complex molecules, where the tosyl group facilitates nucleophilic substitution reactions. libretexts.org

Cross-Coupling Reactions: The tosylate group can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds. Research into novel coupling partners and conditions will expand its synthetic utility.

Synthesis of Heterocyclic Compounds: The acetyl group can be used as a handle to construct a wide variety of heterocyclic rings, which are prevalent scaffolds in medicinal chemistry. The tosylate group can be displaced intramolecularly by a nucleophile generated from transformations of the acetyl group.

Polymer and Materials Science: The molecule can be used as a monomer or an initiator for polymerization reactions. For example, multifunctional tosylates are used as initiators for the cationic ring-opening polymerization of 2-oxazolines to create star-shaped polymers. nih.gov

Deepening the Understanding of Structure-Reactivity Relationships through Integrated Approaches

A fundamental understanding of how molecular structure dictates chemical reactivity is crucial for designing new reactions and catalysts. An integrated approach combining experimental kinetics, spectroscopy, and computational studies will provide a comprehensive picture for this compound.

Key Research Thrusts:

Hammett Analysis: The Hammett equation is a powerful tool for quantifying the effect of substituents on the reaction rates of aromatic compounds. wikipedia.org By synthesizing derivatives of this compound with different substituents on either aromatic ring and studying their reaction kinetics, a Hammett plot can be constructed. The slope of this plot (the reaction constant, ρ) provides insight into the charge distribution in the transition state of the rate-determining step. pharmacy180.comlibretexts.org For example, a positive ρ value indicates the buildup of negative charge in the transition state. wikipedia.org

Kinetic Studies: Detailed kinetic analysis of reactions, such as solvolysis or nucleophilic substitution, can elucidate reaction mechanisms. researchgate.net Investigating the influence of solvent, temperature, and nucleophile concentration on the reaction rate provides critical data for mechanistic proposals.

Spectroscopic and Crystallographic Analysis: Techniques like NMR spectroscopy and X-ray crystallography provide direct information about molecular structure. ias.ac.in The crystal structure of related compounds, such as N-(4-Acetylphenyl)-4-methoxybenzenesulfonamide, has been determined, revealing details about bond angles, lengths, and intermolecular interactions that influence reactivity. nih.govresearchgate.net

Development of Innovative Catalytic Systems for Efficient and Selective Transformations

Catalysis is key to achieving efficient and selective chemical transformations. The development of novel catalysts for reactions involving this compound will enable new synthetic possibilities.

Key Research Thrusts:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions. researchgate.net This technology can be applied to activate sulfonate esters or their precursors for novel bond formations. nih.gov For instance, photoredox catalysis in combination with nickel (Ni/photoredox dual catalysis) has been used to construct aryl sulfones from sulfinate salts, a related class of compounds. rsc.org

Transition Metal Catalysis: While established, there is still room for innovation in transition-metal-catalyzed reactions. Developing catalysts based on earth-abundant and non-toxic metals (e.g., iron, copper) for cross-coupling reactions involving the tosylate group is a key sustainability goal. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts avoids the use of potentially toxic and expensive metals. Research into organocatalytic methods for the synthesis of this compound or its subsequent transformations could lead to more sustainable and cost-effective processes.

Table 3: Emerging Catalytic Systems for Sulfonate Ester Chemistry

Catalytic SystemPrinciplePotential Application for this compound
Photoredox Catalysis Single Electron Transfer (SET) initiated by visible light researchgate.netC-S bond formation, late-stage functionalization, radical-based transformations rsc.orgnih.gov
Earth-Abundant Metal Catalysis Utilizing metals like Cu, Fe, Ni for redox cyclesCross-coupling reactions (e.g., C-C, C-N bond formation)
Organocatalysis Activation through non-covalent or covalent interactions with a small organic moleculeAsymmetric synthesis, selective functionalization
Biocatalysis Enzyme-mediated reactionsEnantioselective synthesis and transformations under mild conditions

Q & A

Q. Q1. What are the primary synthetic routes for preparing 4-acetylphenyl 4-methylbenzenesulfonate, and how can reaction efficiency be optimized?

A1: this compound is typically synthesized via sulfonation reactions involving 4-acetylphenol and 4-methylbenzenesulfonyl chloride under basic conditions. A critical factor is controlling stoichiometry and reaction temperature to minimize side products like disulfonated derivatives. For example, in Suzuki–Miyaura cross-coupling reactions, this compound acts as an arylating agent when paired with palladium catalysts (e.g., trans-dichlorobis(XPhos)palladium(II)) and phenylboronic acid, yielding biphenyl derivatives in high yields (92%) . Optimization involves monitoring reaction progress via TLC or NMR and adjusting catalyst loading (e.g., 1–5 mol% Pd) to balance cost and efficiency.

Q. Q2. How can crystallographic techniques be employed to characterize this compound and its derivatives?

A2: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. The SHELX suite (e.g., SHELXL2018) is widely used for refinement, with parameters like R-factor (<0.05) and θmax (30.5°) ensuring accuracy . For example, in related sulfonate salts (e.g., 2-aminoanilinium 4-methylbenzenesulfonate), hydrogen bonding networks and torsion angles (e.g., C2—C1—C6—C5: −1.7°) are resolved using SHELX algorithms . Data collection requires high-quality crystals grown via slow evaporation, and Mercury CSD 2.0 aids in visualizing intermolecular interactions (e.g., π-π stacking) .

Advanced Research Questions

Q. Q3. How do electronic and steric effects influence the reactivity of this compound in cross-coupling reactions?

A3: The acetyl group at the para position introduces electron-withdrawing effects, enhancing the electrophilicity of the sulfonate moiety. Steric hindrance from the 4-methyl group on the benzenesulfonate ring can slow nucleophilic substitution but stabilizes intermediates in palladium-catalyzed reactions. Mechanistic studies using ¹H/¹³C NMR and DFT calculations are recommended to map transition states. For instance, in Suzuki–Miyaura reactions, oxidative addition of the sulfonate to Pd(0) is rate-determining, with boronic acid coupling efficiency dependent on steric accessibility .

Q. Q4. What strategies resolve contradictions in crystallographic data for sulfonate derivatives, such as disordered solvent molecules or twinning?

A4: Disordered solvent molecules in sulfonate structures (e.g., water or methanol) require SQUEEZE (in PLATON) to model electron density voids . For twinned crystals (common in monoclinic systems like P21/n), the HKLF5 format in SHELXL enables twin refinement by partitioning intensities between twin domains . Case studies on 4-methylbenzenesulfonate salts show that restraining isotropic displacement parameters (Ueq) for disordered atoms and using the RIGU command to stabilize refinement improve convergence .

Q. Q5. How can computational tools predict the biological activity of this compound derivatives?

A5: Molecular docking (e.g., AutoDock Vina) and pharmacophore modeling assess interactions with target proteins (e.g., kinases or antimicrobial enzymes). For analogs like 4-chloro-N-[3-(1-hexynyl)phenyl]benzenesulfonamide, QSAR studies correlate substituent electronegativity (Cl, acetyl) with antibacterial IC50 values . ADMET prediction via SwissADME evaluates bioavailability, with LogP (~3.4) and topological polar surface area (~51.8 Ų) indicating moderate membrane permeability .

Q. Q6. What are the challenges in scaling up sulfonate-based reactions, and how can they be mitigated?

A6: Key challenges include sulfonate hydrolysis under aqueous conditions and Pd catalyst deactivation. Continuous-flow reactors minimize hydrolysis by reducing residence time, while immobilized catalysts (e.g., Pd on carbon) enhance recyclability . For example, gram-scale synthesis of 4-fluoropentyl 4-methylbenzenesulfonate achieved 41% yield via column chromatography (10% EtOAc in petroleum ether), emphasizing the need for scalable purification methods .

Q. Q7. How do structural modifications of this compound impact its solid-state packing and material properties?

A7: Substituents like acetyl groups influence crystal packing via C—H···O hydrogen bonds and van der Waals interactions. In 2-aminoanilinium 4-methylbenzenesulfonate, the sulfonate anion forms a 3D network with cations via N—H···O bonds (d = 1.85–2.10 Å), stabilizing the lattice . Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions (e.g., 15% H···H contacts), guiding the design of co-crystals for enhanced thermal stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.